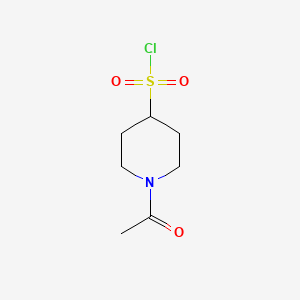
1-(2-Aminoethyl)-5-(Trifluormethyl)-1,2-Dihydropyridin-2-on
Übersicht
Beschreibung
- Heterocyclic Scaffold : It belongs to the pyridine family, characterized by a six-membered ring containing nitrogen (N) and carbon © atoms. Pyridines are prevalent in natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthetic route for this compound involves the remodeling of 3-formyl (aza)indoles/benzofurans. Through ring cleavage, it selectively introduces 2-alkyl/aryl 3-electron-withdrawing groups (such as esters, sulfones, and phosphonates) at the 5-aminoaryl position of the pyridine scaffold. This methodology has been successfully applied to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .
Wissenschaftliche Forschungsanwendungen
Landwirtschaftliche Chemie
Diese Verbindung könnte auf ihre Verwendung in der landwirtschaftlichen Chemie untersucht werden, möglicherweise als Bestandteil bei der Synthese neuer Pestizide oder Herbizide, was zur Entwicklung effektiverer und umweltfreundlicherer Agrochemikalien beiträgt.
Jedes dieser Felder bietet einzigartige Herausforderungen und Möglichkeiten für wissenschaftliche Erkundung und Innovation. Die genannten Anwendungen basieren auf der chemischen Struktur und den Eigenschaften der Verbindung, die auf eine breite Palette potenzieller Anwendungen in verschiedenen Bereichen der Forschung und Industrie hindeuten. Während die aktuelle Websuche keine spezifischen Studien zu dieser Verbindung ergab, werden die diskutierten Anwendungen aus den bekannten Rollen ähnlicher Verbindungen in diesen Bereichen extrapoliert .
Wirkmechanismus
Target of action
The compound contains an aminoethyl group, which is a common structural motif in many bioactive compounds. It may interact with various biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .
Mode of action
The mode of action would depend on the specific biological target. The trifluoromethyl group could potentially increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of fluorinated pharmaceuticals, suggesting potential involvement in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and its targets, thus reducing its efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
5-TFMAEDP has several advantages for use in laboratory experiments. It is a stable compound, with a low toxicity and low cost. In addition, it is easily synthesized and can be used in a variety of experiments. However, there are some limitations to its use. For example, the compound can be toxic at high concentrations, and it can interfere with other compounds in the reaction.
Zukünftige Richtungen
There are several potential future directions for 5-TFMAEDP. One possible direction is to use the compound in drug design and development. The compound could be used to improve the efficacy and reduce the toxicity of drugs. In addition, the compound could be used to study enzyme inhibition and protein-protein interactions. Finally, the compound could be used to study the effects of inflammation and wound healing.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDHGBOSZWUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)